(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid
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Description
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid, also known as Fmoc-octyl-D-Gly-OH, is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound interacts with its targets by forming a carbamate with the amine group of amino acids . This interaction protects the amine group from unwanted reactions during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the synthesis process, allowing for the successful formation of peptides . Once the peptide synthesis is complete, the compound is rapidly removed by a base .
Pharmacokinetics
The pharmacokinetics of the compound are largely determined by its role in peptide synthesis. As a protecting group, it is introduced at the beginning of the synthesis process and removed at the end . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are closely tied to the peptide it is protecting.
Result of Action
The result of the compound’s action is the successful synthesis of peptides . By protecting the amine group, it prevents unwanted reactions that could interfere with peptide formation . After its removal, the resulting peptide is left intact .
Action Environment
The action of the compound is influenced by the conditions of the peptide synthesis process. For example, the compound is stable under the basic conditions used for its removal . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature and pH .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMLSLHVRMSYPT-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.